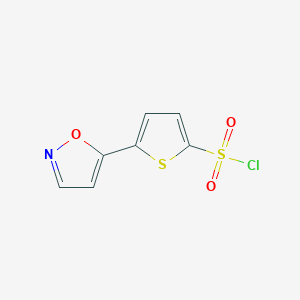![molecular formula C10H28N2Si2 B1334683 1,2-Bis[(dimethylamino)dimethylsilyl]ethane CAS No. 91166-50-6](/img/structure/B1334683.png)
1,2-Bis[(dimethylamino)dimethylsilyl]ethane
概要
説明
1,2-Bis[(dimethylamino)dimethylsilyl]ethane, also known as N,N-bis(dimethylamino)dimethylsilane and abbreviated as BDDMS, is an organosilicon compound used as a reagent in organic synthesis. It is also used as a precursor for the manufacture of silicone polymers and other organosilicon compounds. BDDMS is a colorless, volatile liquid with a boiling point of 57 °C and a flash point of -9 °C. It is miscible with most common organic solvents, including water, alcohols, and ethers.
科学的研究の応用
Catalysis in Organic Synthesis
1,2-Bis(dimethylsilyl)ethane has been utilized in catalytic processes. For instance, its use in the dehydrogenative silylation of ketones, catalyzed by Rhodium-Pybox catalysts, demonstrates its role in forming silylenol ethers in high yields. This process is significant as it contributes to the field of organic synthesis, where silylenol ethers are valuable intermediates (Nagashima, Ueda, Nishiyama, & Itoh, 1993).
Radical Chemistry Studies
The (dimethylamino)methyl radical, generated through the collisional activation of ionized 1,2-bis(dimethylamino)ethane, has been characterized in gas phase studies. This research is crucial in understanding the behavior of such radicals, which has implications in broader chemical reaction mechanisms and synthesis processes (Shaffer, Tureček, & Cerny, 1993).
Photoinduced Electron Transfer Reactions
1,2-Bis[(dimethylamino)dimethylsilyl]ethane has been involved in photoinduced electron transfer retropinacol reactions. This has led to the formation of specific compounds under UV irradiation, demonstrating its potential in photoreactive processes and synthesis of photoactive compounds (Zhang, Yang, Wu, Liu, & Liu, 1998).
Vapor Pressure and Physical Chemistry Studies
The experimental vapor pressures of 1,2-bis(dimethylamino)ethane and other amines have been reported. Understanding these physical properties is essential for the application of these compounds in various industrial and research settings (Razzouk, Hajjaji, Mokbel, Mougin, & Jose, 2009).
作用機序
Target of Action
1,2-Bis[(dimethylamino)dimethylsilyl]ethane, also known as Bis(dimethylaminodimethylsilyl)ethane, is primarily used as a reagent for the protection of primary amines . The primary targets of this compound are primary amines with lower pKa values, such as substituted anilines .
Mode of Action
The compound interacts with its targets by forming a protective layer around the primary amines . This is achieved by heating equimolar amounts of the compound and the anilines in the presence of zinc iodide under a slow stream of nitrogen .
Biochemical Pathways
It is known that the compound acts as a precursor of tetramethyldisilylthiacyclopentane, a sulfur transfer reagent .
Result of Action
The primary result of the action of this compound is the protection of primary amines, which can then be used in further chemical reactions without being affected by other reagents . This protection is achieved through the formation of their tetramethyldisilylazacyclopentane or Stabase adduct .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the compound is typically used in reactions that are carried out under a slow stream of nitrogen . Additionally, the presence of zinc iodide and the temperature of the reaction can also impact the compound’s action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[dimethylamino(dimethyl)silyl]ethyl-dimethylsilyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28N2Si2/c1-11(2)13(5,6)9-10-14(7,8)12(3)4/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAAXSSHMOFDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)CC[Si](C)(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400500 | |
| Record name | 1,2-Bis[(dimethylamino)dimethylsilyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91166-50-6 | |
| Record name | 1,2-Bis[(dimethylamino)dimethylsilyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis[(dimethylamino)dimethylsilyl]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,2-Bis[(dimethylamino)dimethylsilyl]ethane suitable for creating carbosiloxane thin films using MLD?
A1: this compound serves as a highly reactive precursor in the MLD process. [] Its structure allows for controlled, layer-by-layer deposition when reacting with ozone. The dimethylamino groups are highly reactive with ozone, leading to the formation of siloxane (Si-O-Si) bonds, which are the backbone of carbosiloxane materials. This controlled reaction ensures the formation of uniform and ultrathin films.
Q2: What are the advantages of using the MLD technique with this compound for carbosiloxane film fabrication?
A2: The MLD process using this compound and ozone offers several advantages:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)



![2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1334615.png)
![Tert-butyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B1334616.png)





